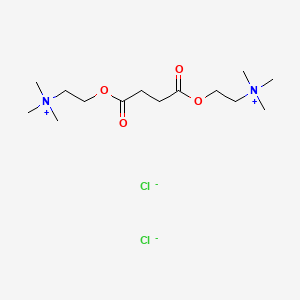

Succinylcholine chloride

描述

Succinylcholine chloride is a short-acting depolarizing neuromuscular blockade approved by the United States Food and Drug Administration (FDA) as a provision to other sedatives or hypnotics . It blocks the action of acetylcholine (ACh); hence, it disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . It’s often used as an adjunct therapy in patients undergoing electroconvulsive shock therapy (ETC) to control muscle contractions induced due to the electrical impulses delivered during the procedure .

Synthesis Analysis

Succinylcholine chloride is synthesized from readily available starting materials . A practical synthesis and scale-up of this active pharmaceutical ingredient (API) have been described . The two-step synthesis and subsequent characterization of SUX- d18 and SMC- d3 using a combination of nuclear magnetic resonance (NMR) spectroscopy, fast atom bombardment mass spectroscopy (FAB-MS) and high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) are described .Molecular Structure Analysis

The molecular formula of Succinylcholine chloride is C14H30Cl2N2O4 . It is a depolarizing skeletal muscle relaxant consisting of two molecules of the endogenous neurotransmitter acetylcholine (ACh) linked by their acetyl groups .Chemical Reactions Analysis

Succinylcholine chloride is stable in crystalline form. Aqueous solutions hydrolyze at an increasing rate with the increase of pH, temperature, and concentration . A 5% solution at room temperature shows very slow hydrolysis at pH 3–5, moderately fast hydrolysis at pH 7.4, and very rapid hydrolysis at pH 10–11 .Physical And Chemical Properties Analysis

Succinylcholine chloride exists as a dihydrate at room temperature. It is characterized as having white and odorless crystals . The physical properties of succinylcholine chloride are examined using infrared spectrum, nuclear magnetic resonance (NMR) spectrum, ultraviolet (UV) spectrum, and mass spectrum .科学研究应用

Methods of Application : A potentiometric thread-based method was developed using cotton yarn, carbon black ink, and a polymeric ion-selective membrane to create solid-contact ion-selective electrodes .

Results : The electrodes could measure Succinylcholine in a linear range of 1 mM to 4.3 μM in urine, with a Nernstian slope of 27.6 mV/decade, achieving 94.1% recovery at low concentrations .

Methods of Application : The same yarn-based sensor mentioned above is applied for rapid, in-field detection of Succinylcholine for forensic purposes .

Results : The sensor’s portability and accuracy make it feasible for real-world forensic applications, providing a new avenue for low-cost, rapid diagnostic devices .

Methods of Application : Hydrophilic interaction liquid chromatography (HILIC) is used for quantification, with ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) identifying new impurities .

Results : The method offers high resolution and sensitivity, with limits of detection for various substances and recovery rates ranging from 95.7% to 98.9% .

Methods of Application : It is administered intravenously and works by depolarizing the neuromuscular junction, causing temporary paralysis .

Results : It is known for its rapid onset and short duration of action, making it a standard choice for emergency intubation and short surgical procedures .

Methods of Application : It binds to acetylcholine receptor sites in neurons, inducing prolonged neuron polarization and preventing action potential transmission, which is studied in various experimental setups .

Results : This application helps in understanding the mechanisms of neurotransmission and the effects of neuromuscular blocking agents .

Methods of Application : It is used to induce muscle relaxation and study the subsequent effects on muscle spindles and contractions .

Results : Studies have shown that Succinylcholine activates muscle-type nicotinic acetylcholine receptors (nAChRs) followed by desensitization, providing insights into muscle contraction mechanisms .

Methods of Application : Administered intravenously, it provides a quick onset of muscle paralysis, typically within 30 to 60 seconds, which is essential in critical situations .

Results : Its use allows for swift and effective intubation, minimizing the risk of aspiration and facilitating better control of the patient’s airway .

Methods of Application : It is administered via intramuscular or intravenous injection, depending on the animal and the required speed of onset .

Results : The drug provides temporary paralysis for the duration of the procedure, ensuring the safety of both the animal and the veterinary staff .

Methods of Application : It is given intravenously in controlled doses, often in conjunction with other sedatives or analgesics .

Results : This application ensures patient comfort and compliance with mechanical ventilation, which can be crucial for patient survival in the ICU setting .

Methods of Application : The drug is administered intravenously, and its rapid action allows for quick adaptation to the surgical needs .

Results : The muscle relaxation provided by Succinylcholine chloride helps in stabilizing the eye and facilitating precise surgical maneuvers .

Methods of Application : Given intravenously, it temporarily paralyzes the patient, allowing the therapeutic seizure to occur without causing physical harm .

Results : This application is critical for the safety and efficacy of ECT, a treatment for certain psychiatric conditions .

Methods of Application : Various dosing regimens and administration routes are explored to understand the drug’s behavior and optimize its use in clinical settings .

Results : Findings contribute to improved anesthesia protocols and the development of new neuromuscular blocking drugs with better safety profiles .

Methods of Application : Techniques such as hydrophilic interaction liquid chromatography (HILIC) and ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) are employed .

Results : These methods have led to the identification of new impurities and have provided high resolution and sensitivity in the quantification of Succinylcholine and its impurities .

Methods of Application : A potentiometric thread-based method using yarn-based sensors has been developed for the rapid detection of Succinylcholine in biological samples .

Results : This innovative approach allows for on-site testing and rapid diagnosis in potential poisoning cases, which is crucial for forensic investigations .

Methods of Application : Studies involve the use of human messenger RNA for muscle and neuronal nAChR subunits in experimental models like Xenopus laevis oocytes .

Results : Research has shown that Succinylcholine activates muscle-type nAChRs followed by desensitization, providing insights into its pharmacological action .

Pharmaceutical Quality Control

Methods of Application : Advanced chromatographic techniques are used to measure the concentration of Succinylcholine and detect any impurities in pharmaceutical products .

Results : The development of these methods has improved the quality control processes, ensuring the safety and efficacy of pharmaceuticals containing Succinylcholine .

Methods of Application : Research includes exploring different dosages, formulations, and administration routes to optimize the therapeutic effects of Succinylcholine .

Results : This research contributes to the development of new drugs and improved administration techniques, enhancing patient care in anesthesia and emergency medicine .

Methods of Application : The creation of solid-contact ion-selective electrodes from materials like cotton yarn and carbon black ink exemplifies this application .

Results : Such sensors have potential applications in various fields, including clinical settings, emergency services, and environmental monitoring .

安全和危害

Succinylcholine chloride is toxic if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation if inhaled . It should be handled with personal protective equipment/face protection and should not get in eyes, on skin, or on clothing .

属性

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinylcholine chloride | |

CAS RN |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)